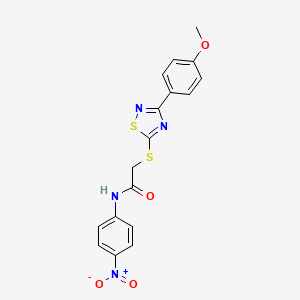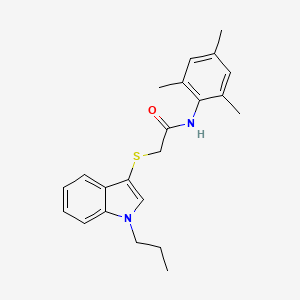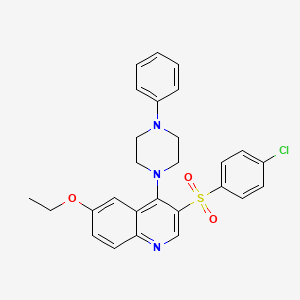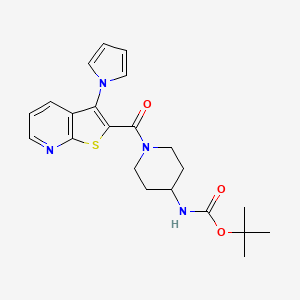
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide, also known as MTNA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTNA is a thiadiazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.
Wissenschaftliche Forschungsanwendungen
Receptor Antagonism and Signal Transduction
One of the primary applications of thiadiazole derivatives, closely related to the specified compound, is in the development of potent and selective human adenosine A3 receptor antagonists. These compounds, including 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, have shown significant binding affinity and selectivity towards human adenosine A3 receptors. Specifically, a derivative with a Ki value of 0.79 nM exhibited antagonistic properties in functional assays of cAMP biosynthesis, a key signal transduction pathway of adenosine A3 receptors. Molecular modeling and receptor docking experiments provided insights into the binding mechanisms of these compounds, highlighting their potential in therapeutic applications targeting adenosine receptors (Jung et al., 2004).
Antimicrobial and Anti-inflammatory Activities
Another significant area of application for thiadiazole derivatives involves their antimicrobial and anti-inflammatory properties. Studies have synthesized and evaluated various derivatives for their antibacterial, antifungal, and antiviral activities. Some compounds demonstrated good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), showing higher efficacy than traditional treatments. Additionally, certain derivatives have shown both antioxidant and anti-inflammatory activities, which could be leveraged in the development of new therapeutic agents targeting a range of diseases (Tang et al., 2019).
Molecular Docking and Drug Development
The structure and reactivity of thiadiazole derivatives, including acetamide compounds, have also been studied in the context of anti-HIV drug development. Density functional theory (DFT) based studies on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives highlighted their local reactivity and potential as anti-HIV drugs. These studies revealed the significance of nitrogen atoms in the bond formation mechanism with biological molecules like tyrosine, suggesting that bromophenyl and nitrophenyl substitutions could enhance the anti-HIV drug potency of these derivatives (Oftadeh et al., 2013).
Eigenschaften
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S2/c1-25-14-8-2-11(3-9-14)16-19-17(27-20-16)26-10-15(22)18-12-4-6-13(7-5-12)21(23)24/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJAPQDTQYDUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2878056.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)
![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)
![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)
![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)
